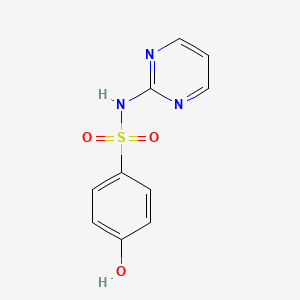

Benzenesulfonamide, 4-hydroxy-N-2-pyrimidinyl-

説明

Benzenesulfonamide, 4-hydroxy-N-2-pyrimidinyl-, also known as Benzenesulfonamide, 4-hydroxy-N-2-pyrimidinyl-, is a useful research compound. Its molecular formula is C10H9N3O3S and its molecular weight is 251.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzenesulfonamide, 4-hydroxy-N-2-pyrimidinyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonamide, 4-hydroxy-N-2-pyrimidinyl- including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Benzenesulfonamide derivatives, particularly 4-hydroxy-N-2-pyrimidinyl-, have garnered significant attention in pharmacological research due to their diverse biological activities. This compound, often associated with various therapeutic applications, exhibits notable effects on cardiovascular functions, anti-inflammatory properties, and antimicrobial activities. This article synthesizes research findings on the biological activity of 4-hydroxy-N-2-pyrimidinyl-benzenesulfonamide, highlighting its mechanisms of action, efficacy in various models, and potential clinical implications.

The biological activity of 4-hydroxy-N-2-pyrimidinyl-benzenesulfonamide can be attributed to its interaction with specific biomolecules within the body. Notable mechanisms include:

- Calcium Channel Modulation : Studies indicate that derivatives like 4-(2-amino-ethyl)-benzenesulfonamide interact with L-type calcium channels, leading to decreased perfusion pressure and coronary resistance in isolated rat heart models. This suggests a potential role as a negative inotropic agent, influencing cardiovascular dynamics .

- Anti-inflammatory Activity : Research has shown that certain benzenesulfonamide compounds exhibit significant inhibition of inflammation. For instance, compounds derived from benzenesulfonamides demonstrated up to 94.69% inhibition of carrageenan-induced rat paw edema, indicating strong anti-inflammatory properties .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial efficacy. In vitro studies reported minimum inhibitory concentrations (MIC) against various pathogens, including E. coli and S. aureus, showcasing its potential as an antimicrobial agent .

Table 1: Summary of Biological Activities

Case Study: Cardiovascular Effects

A study utilizing isolated rat heart models demonstrated that the administration of 4-(2-amino-ethyl)-benzenesulfonamide resulted in a significant decrease in perfusion pressure over time compared to controls. The interaction with calcium channels was further supported by docking studies that suggested binding affinity to specific amino acid residues on the calcium channel protein .

Case Study: Anti-inflammatory Properties

In vivo studies conducted on several benzenesulfonamide derivatives revealed their capacity to inhibit inflammation effectively. The compounds were tested using the carrageenan-induced paw edema model in rats, where they displayed substantial anti-inflammatory effects across different time intervals post-administration .

Case Study: Antimicrobial Efficacy

The antimicrobial activity of benzenesulfonamide derivatives was assessed against several bacterial strains. The most potent derivative showed an MIC of 6.72 mg/mL against E. coli, indicating its potential utility in treating bacterial infections .

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the anticancer potential of various benzenesulfonamide derivatives. For example, a series of new aryl thiazolone–benzenesulfonamides demonstrated significant inhibitory effects on carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors. These compounds exhibited IC50 values ranging from 10.93 to 25.06 nM against CA IX and showed selective apoptosis induction in MDA-MB-231 breast cancer cells .

Table 1: Anticancer Activity of Benzenesulfonamide Derivatives

| Compound | IC50 (nM) | Apoptosis Induction (Fold Increase) |

|---|---|---|

| 4e | 10.93 | 22 |

| 4g | 25.06 | Not reported |

| 4h | Not reported | Not reported |

Antidiabetic Properties

Another significant application of benzenesulfonamide derivatives is their antidiabetic activity. A study conducted on N-(4-phenylthiazol-2-yl)benzenesulfonamides revealed their effectiveness in lowering blood glucose levels in streptozotocin-induced diabetic rats. Some compounds showed a notable reduction in blood glucose levels compared to glibenclamide, a standard antidiabetic drug .

Table 2: Antidiabetic Activity of Benzenesulfonamide Derivatives

| Compound | Dose (mg/Kg) | Blood Glucose Reduction (%) |

|---|---|---|

| Compound 12 | 100 | Significant reduction |

| Compound 13 | 100 | Significant reduction |

| Glibenclamide | 5 | 32.7 |

Antimicrobial Effects

Benzenesulfonamides have also been evaluated for their antimicrobial properties. Certain derivatives exhibited significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae, highlighting their potential as antibacterial agents . The compounds showed anti-biofilm activity as well, which is crucial for treating infections associated with biofilm formation.

Table 3: Antimicrobial Activity of Benzenesulfonamide Derivatives

| Compound | Inhibition Against S. aureus (%) | Inhibition Against K. pneumoniae (%) |

|---|---|---|

| 4e | 80.69 | Not tested |

| 4g | 69.74 | 79.46 |

| 4h | 68.30 | 77.52 |

Mechanistic Insights

The mechanism of action for benzenesulfonamide derivatives often involves the inhibition of carbonic anhydrases, which play critical roles in various physiological processes including pH regulation and fluid balance . Molecular docking studies have shown that these compounds can effectively bind to the active sites of carbonic anhydrases, leading to competitive inhibition.

特性

IUPAC Name |

4-hydroxy-N-pyrimidin-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3S/c14-8-2-4-9(5-3-8)17(15,16)13-10-11-6-1-7-12-10/h1-7,14H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQSRUHVUXRYZBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60174857 | |

| Record name | 2-Benzenesulfonamido-4-hydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20778-16-9 | |

| Record name | 2-Benzenesulfonamido-4-hydroxypyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020778169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzenesulfonamido-4-hydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYSULFADIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX560LZ60W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。